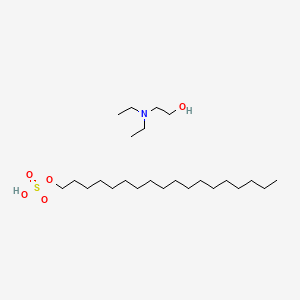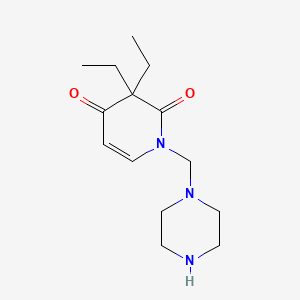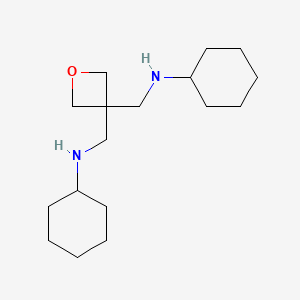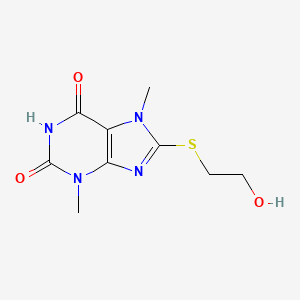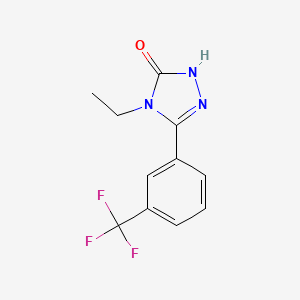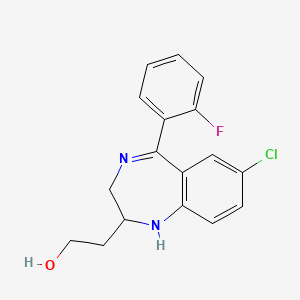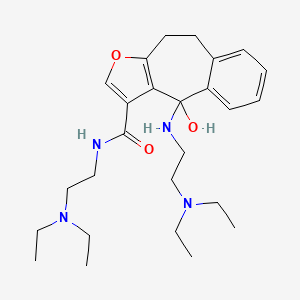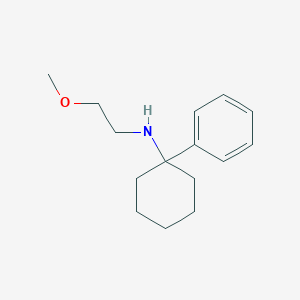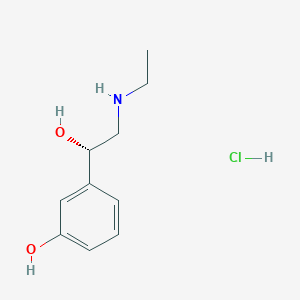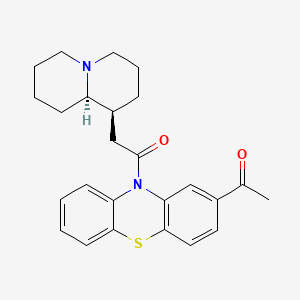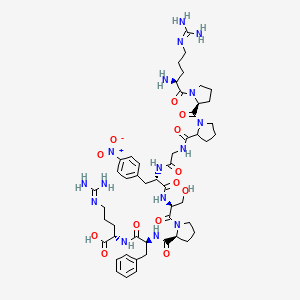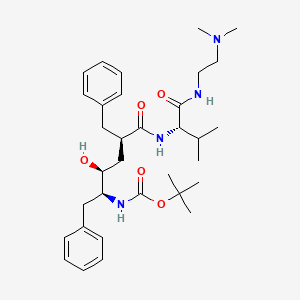
2,5,8,14-Tetraazapentadecan-15-oic acid, 12-hydroxy-2-methyl-7-(1-methylethyl)-6,9-dioxo-10,13-bis(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,8,14-Tetraazapentadecan-15-oic acid, 12-hydroxy-2-methyl-7-(1-methylethyl)-6,9-dioxo-10,13-bis(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))- is a complex organic compound with a unique structure
Métodos De Preparación
The synthesis of 2,5,8,14-Tetraazapentadecan-15-oic acid, 12-hydroxy-2-methyl-7-(1-methylethyl)-6,9-dioxo-10,13-bis(phenylmethyl)-, 1,1-dimethylethyl ester involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,5,8,14-Tetraazapentadecan-15-oic acid, 12-hydroxy-2-methyl-7-(1-methylethyl)-6,9-dioxo-10,13-bis(phenylmethyl)-, 1,1-dimethylethyl ester has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, researchers may investigate its potential therapeutic effects and mechanisms of action. In industry, it could be used in the development of new materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ketone groups may also play a role in the compound’s reactivity and interactions. Understanding these mechanisms can provide insights into the compound’s potential effects and applications.
Comparación Con Compuestos Similares
When compared to similar compounds, 2,5,8,14-Tetraazapentadecan-15-oic acid, 12-hydroxy-2-methyl-7-(1-methylethyl)-6,9-dioxo-10,13-bis(phenylmethyl)-, 1,1-dimethylethyl ester stands out due to its unique combination of functional groups and structural features. Similar compounds may include other tetraazapentadecan derivatives or compounds with similar functional groups. Each of these compounds may have distinct properties and applications, highlighting the uniqueness of the compound .
Propiedades
Número CAS |
181038-25-5 |
|---|---|
Fórmula molecular |
C33H50N4O5 |
Peso molecular |
582.8 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S,3S,5R)-5-benzyl-6-[[(2S)-1-[2-(dimethylamino)ethylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C33H50N4O5/c1-23(2)29(31(40)34-18-19-37(6)7)36-30(39)26(20-24-14-10-8-11-15-24)22-28(38)27(21-25-16-12-9-13-17-25)35-32(41)42-33(3,4)5/h8-17,23,26-29,38H,18-22H2,1-7H3,(H,34,40)(H,35,41)(H,36,39)/t26-,27+,28+,29+/m1/s1 |
Clave InChI |
BFQVWYVEZAUPMI-VVZGZWEYSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)NCCN(C)C)NC(=O)[C@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
SMILES canónico |
CC(C)C(C(=O)NCCN(C)C)NC(=O)C(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


